molecular formula C14H8ClFN2O2S B4389570 5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide

5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide

Cat. No. B4389570
M. Wt: 322.7 g/mol
InChI Key: BHVSGSVKJPBFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CFT or CFT-1 and belongs to the class of furamides. CFT-1 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the human body.

Mechanism of Action

CFT-1 exerts its therapeutic effects by inhibiting the enzyme 5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide. 5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide is responsible for the breakdown of endocannabinoids in the body, which are natural compounds that regulate a range of physiological processes. By inhibiting 5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide, CFT-1 leads to an increase in endocannabinoid levels, which in turn leads to the therapeutic effects associated with this compound.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels caused by CFT-1 has been linked to a range of biochemical and physiological effects. These effects include pain relief, anti-inflammatory activity, and neuroprotection. CFT-1 has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

CFT-1 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of 5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, CFT-1 also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CFT-1 has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for research on CFT-1. One area of interest is the potential use of this compound as a therapeutic agent for various conditions, such as chronic pain and neurodegenerative diseases. Another area of interest is the development of more effective inhibitors of 5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide, which could lead to even greater therapeutic benefits. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFT-1 and its potential as a therapeutic agent.

Scientific Research Applications

CFT-1 has been the subject of extensive scientific research due to its potential as a therapeutic agent. The inhibition of 5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide by CFT-1 leads to an increase in endocannabinoid levels in the body, which has been linked to a range of therapeutic effects. These effects include pain relief, anti-inflammatory activity, and neuroprotection.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O2S/c15-9-7-8(1-2-10(9)16)11-3-4-12(20-11)13(19)18-14-17-5-6-21-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVSGSVKJPBFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide
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5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide
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5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide
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5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide
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5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide
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5-(3-chloro-4-fluorophenyl)-N-1,3-thiazol-2-yl-2-furamide

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